5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine
Description
Properties
CAS No. |
168910-48-3 |
|---|---|
Molecular Formula |
C14H11ClN4S |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H11ClN4S/c15-8-4-6-9(7-5-8)20-11-3-1-2-10-12(11)13(16)19-14(17)18-10/h1-7H,(H4,16,17,18,19) |
InChI Key |
AVRPDIOCAAWICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(C=C3)Cl)C(=NC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-chlorophenylsulfanyl)-quinazoline-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-chlorophenylsulfanyl Group: The 4-chlorophenylsulfanyl group can be introduced through nucleophilic substitution reactions. For example, 4-chlorothiophenol can be reacted with a suitable quinazoline intermediate under basic conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
5-(4-chlorophenylsulfanyl)-quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Activities
Quinazoline derivatives, including 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine, exhibit a variety of pharmacological activities:
- Anti-Cancer Activity : Compounds with the quinazoline scaffold have shown significant anti-cancer properties. They act by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have indicated that quinazoline derivatives can inhibit tumor growth in various cancer models, including breast and lung cancers .
- Anti-Microbial Properties : Quinazoline derivatives possess notable anti-bacterial and anti-fungal activities. Research has demonstrated that these compounds can inhibit the growth of pathogenic bacteria such as E. coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .
- Anti-Inflammatory Effects : The compound displays anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anti-Hypertensive Effects : Some studies have reported that quinazoline derivatives can lower blood pressure by acting as antagonists to certain receptors involved in vascular regulation .
Case Studies and Research Findings
Several studies have explored the efficacy of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine:
Potential Therapeutic Applications
Given its diverse pharmacological profile, 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine holds promise for several therapeutic applications:
- Cancer Treatment : With its ability to inhibit key signaling pathways in cancer cells, this compound may be developed into a targeted therapy for various cancers.
- Infectious Diseases : Its anti-microbial properties suggest potential use as a new class of antibiotics against resistant bacterial strains.
- Cardiovascular Health : Its anti-hypertensive effects could lead to new treatments for hypertension and related cardiovascular diseases.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenylsulfanyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Therapeutic Targets : While D153249 and D156844 target DCPS (mRNA-decapping enzyme) for antiviral applications , the parent compound’s anticancer mechanism remains underexplored, though quinazoline derivatives often target kinases or DHFR .
Pyrimidine-2,4-Diamine Analogues
Pyrimidine-2,4-diamines, such as pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine), share structural and functional similarities but differ in ring system and applications:
Key Observations :
- Pyrimethamine’s pyrimidine core is optimized for DHFR inhibition in Plasmodium .
- Substituent Role : Both compounds feature a 4-chlorophenyl group, but the sulfanyl linker in the quinazoline derivative may introduce steric and electronic differences affecting target selectivity.
Sulfanyl-Containing Heterocycles
Compounds with sulfanyl groups in diverse scaffolds highlight substituent positioning effects:
Key Observations :
- Scaffold Flexibility : Sulfanyl groups in oxadiazoles (e.g., compound 8q ) improve enzyme inhibition via hydrogen bonding, whereas in quinazolines, they may enhance hydrophobic interactions.
Biological Activity
5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in various fields such as oncology and infectious disease treatment.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a 4-chlorophenyl sulfanyl group. This specific substitution pattern is crucial for its biological activity, enhancing its interaction with molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClN₄S |
| Molecular Weight | 298.77 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine has been evaluated for its anticancer properties against various cancer cell lines. In studies, it has shown promising results:
- Inhibition of Tumor Cell Growth : The compound exhibited significant growth inhibition in melanoma (MALME-M) cell lines with a growth inhibition percentage of 55.75% .
- IC50 Values : Specific derivatives of quinazoline compounds have shown IC50 values ranging from 1.6 µM to 22.11 µM against different cancer types, indicating potent activity .
The biological activity is primarily attributed to the compound's ability to inhibit specific enzymes and modulate receptor activity. It may act as an enzyme inhibitor or receptor modulator, affecting pathways involved in cell proliferation and survival .
Table 2: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances the compound’s potency compared to other substituents. The specific arrangement of functional groups plays a critical role in determining the compound's efficacy against various biological targets .
Case Studies
- Antitumor Activity : A study reported that derivatives of quinazoline with similar structures showed varying degrees of antitumor activity, with some compounds demonstrating IC50 values significantly lower than established chemotherapeutics .
- Enzyme Inhibition : Research has indicated that quinazoline derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine?
- Methodological Answer : Begin with classical organic synthesis techniques (e.g., nucleophilic substitution for sulfanyl group introduction), and systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) principles to maximize yield . Purification should involve column chromatography followed by recrystallization, with progress monitored via TLC and HPLC .
- Key Parameters Table :
| Parameter | Optimization Range | Analytical Tool |
|---|---|---|
| Solvent | DMF, DMSO, THF | TLC (Rf comparison) |
| Temperature | 60–120°C | HPLC (purity check) |
| Catalyst | Pd/C, CuI, or ligand-free | NMR (structural confirmation) |
Q. How can researchers confirm the structural integrity of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine post-synthesis?
- Methodological Answer : Use a combination of -NMR and -NMR to verify quinazoline core and sulfanyl linkage. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies amine and C-Cl stretches. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence-based assays to determine IC values. Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis using statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Reproduce experiments under standardized protocols with internal controls .
- Data Analysis Framework :
| Variable | Potential Impact | Mitigation Strategy |
|---|---|---|
| Cell passage number | Gene expression drift | Use low-passage cells |
| Solvent residue | False-positive toxicity | Validate purity via HPLC |
Q. What strategies are effective for elucidating the mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
